oxiran-2-ylmethyl 7,7-dimethyloctanoate
Description
Oxiran-2-ylmethyl 7,7-dimethyloctanoate (CAS: 113923-29-8) is an epoxy-functional ester characterized by a branched 7,7-dimethyloctanoate chain esterified to an oxirane (epoxide) group. This compound is industrially significant, with applications in polymer synthesis, coatings, and adhesives due to the reactivity of its epoxide group, which facilitates crosslinking . It is commercially available in high purity (99%) and is typically packaged in 25 kg cardboard drums . Its molecular formula is inferred to be C₁₃H₂₄O₃ (molecular weight: ~228.33 g/mol), based on structurally related compounds like glycidyl neodecanoate .
Properties
CAS No. |
71206-09-2 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H24O3/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 |
InChI Key |
FIWHJQPAGLNURC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1 |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1 |
Other CAS No. |
1621678-70-3 |
Synonyms |
2-oxiranylmethyl 2-ethyl-2,5-dimethylhexanoate Cardura E10 tert-decanoic acid oxiranylmethyl este |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
oxiran-2-ylmethyl 7,7-dimethyloctanoate can be synthesized through the esterification of tert-decanoic acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where tert-decanoic acid and glycidol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
oxiran-2-ylmethyl 7,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other functionalized compounds.
Scientific Research Applications
oxiran-2-ylmethyl 7,7-dimethyloctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl 7,7-dimethyloctanoate involves the reactivity of the oxirane ring. The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. This reactivity is exploited in different applications, such as polymerization and cross-linking reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares oxiran-2-ylmethyl 7,7-dimethyloctanoate with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 113923-29-8 | C₁₃H₂₄O₃ | 228.33 | Not reported | ~0.974* | Polymers, coatings, adhesives |
| Glycidyl neodecanoate (mixture) | 26761-45-5 | C₁₃H₂₄O₃ | 228.33 | 286.9 | 0.974 | Resins, adhesives |
| Oxiran-2-ylmethyl methacrylate | 106-91-2 | C₇H₁₀O₃ | 142.15 | Not reported | Not reported | Crosslinking agent in polymers |
| Squalestatin C6 4,6-dimethyloctanoate | Not provided | Varies | ~300–400 | Not reported | Not reported | Enzyme inhibition (squalene synthase) |
*Density inferred from glycidyl neodecanoate due to structural similarity .
Key Observations:
- Branching Position: The 7,7-dimethyl substitution in the octanoate chain distinguishes it from glycidyl neodecanoate (2,2-dimethyloctanoate), which has a lower branching position.
- Epoxide Reactivity: Compared to oxiran-2-ylmethyl methacrylate, the longer alkyl chain in 7,7-dimethyloctanoate may improve solubility in nonpolar matrices, making it suitable for industrial coatings .
- Biological Activity: Squalestatin derivatives with 4,6-dimethyloctanoate esters exhibit potent squalene synthase (SQS) inhibition, but activity is lost if the C6 ester is absent. This highlights the critical role of ester positioning in biological systems, though 7,7-dimethyloctanoate lacks reported enzyme-inhibitory properties .
Research Findings and Implications
- Physical Properties: Glycidyl neodecanoate (2,2-dimethyloctanoate) has a boiling point of 286.9°C and density of 0.974 g/cm³ . The 7,7-dimethyl isomer likely has similar density but a lower boiling point due to reduced branching near the polar ester group.
- Reactivity : The epoxide ring’s strain drives crosslinking in polymers, while the branched alkyl chain enhances hydrophobicity, improving material durability .
- Biological Inactivity: Unlike squalestatins, 7,7-dimethyloctanoate’s ester positioning and lack of a C6 group render it ineffective in enzyme inhibition, underscoring the specificity required for bioactive molecules .
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